molecular formula C9H7ClFN3 B2817933 4-(2-chloro-6-fluorophenyl)-1H-pyrazol-5-amine CAS No. 941573-46-2

4-(2-chloro-6-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2817933
CAS No.: 941573-46-2
M. Wt: 211.62
InChI Key: NYQIKXZYQOUXNP-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorophenyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted at the 4-position with a 2-chloro-6-fluorophenyl group. The compound’s synthesis involves multi-step reactions, including Suzuki couplings and selective displacement reactions, as observed in analogous pyrazole derivatives . Notably, commercial availability of this compound has been discontinued, as indicated by supplier catalogs .

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-6-2-1-3-7(11)8(6)5-4-13-14-9(5)12/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQIKXZYQOUXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(NN=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-chloro-6-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: The aldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-(2-chloro-6-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-(2-chloro-6-fluorophenyl)-1H-pyrazol-5-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for multiple substitution reactions, making it versatile in creating derivatives with varying biological activities. The compound can undergo oxidation, reduction, and substitution reactions, which are essential for synthesizing new chemical entities .

Biological Applications

Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics or anti-inflammatory drugs .

Case Study: Hsp90 Inhibition
A notable study investigated the compound's role as an inhibitor of the heat shock protein 90 (Hsp90), which is crucial for protein folding and stability in eukaryotic cells. Modifications to the pyrazole structure led to enhanced potency and selectivity against fungal pathogens, highlighting its potential in antifungal drug development .

Medicinal Chemistry

Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for further development into therapeutic agents .

Structure-Activity Relationship Studies
Recent studies have focused on optimizing the compound's structure to enhance its pharmacological properties. For instance, modifications to the substituents on the pyrazole ring have been shown to significantly impact biological activity, indicating that careful structural optimization can lead to more effective drugs .

Industrial Applications

Agrochemicals Development
In the industrial sector, this compound is utilized in developing agrochemicals. Its chemical properties allow it to function effectively as a pesticide or herbicide component, contributing to agricultural productivity while minimizing environmental impact .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application Area Description Key Findings
Chemical Synthesis Building block for complex moleculesVersatile in oxidation, reduction, and substitution reactions
Biological Research Antimicrobial and anti-inflammatory agentEffective against bacterial strains; potential antifungal activity
Medicinal Chemistry Pharmaceutical intermediateStructure modifications enhance biological activity
Industrial Use Agrochemical developmentUtilized in pesticides/herbicides for agriculture

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Regioisomerism

Key structural analogues differ in substituent positions and halogenation patterns on the aryl ring or pyrazole core. For example:

Compound Name Substituents (Pyrazole Core) Biological Activity/Application Key Findings
4-(4-Fluorophenyl)-1H-pyrazol-5-amine 4-(4-fluorophenyl) Anti-mycobacterial agents Intermediate in synthesis of dichlorides for mycobacterial inhibitors .
4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine 4-(2-chloro-4-fluorophenyl) Insecticidal/antimitotic agents Demonstrated activity as mitotic inhibitors in pest control .
3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine 3-(4-fluorophenyl), 4-(pyridin-4-yl) Kinase inhibition (p38α MAP kinase) Regioisomeric switch abolished p38α activity but conferred anticancer kinase inhibition .

Regioisomerism significantly impacts activity. For instance, swapping substituent positions (e.g., 3-(4-fluorophenyl) vs. 4-(4-fluorophenyl)) in pyrazole derivatives led to a loss of p38α MAP kinase inhibition but introduced potent activity against cancer kinases (Src, B-Raf, EGFR) with IC₅₀ values in the nanomolar range .

Impact of Halogenation and Substituent Electronics

  • Chlorine vs. Fluorine Substitution : The 2-chloro-6-fluorophenyl group in the target compound contrasts with derivatives bearing 4-fluorophenyl (e.g., 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine ). The latter’s trifluoromethyl group enhances electron-withdrawing effects, improving stability and reactivity in coupling reactions .
  • Ortho vs. Para Halogenation : Derivatives like 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine (para-fluorine, ortho-chlorine) show enhanced mitotic inhibition compared to isomers with meta-substitution, likely due to steric and electronic effects influencing target binding .

Physicochemical and Spectroscopic Properties

  • NMR Chemical Shifts : DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine revealed that substituents at the 3- and 4-positions significantly alter ¹H and ¹³C NMR chemical shifts, suggesting similar electronic effects would apply to the target compound .
  • Solubility and Reactivity : The 2-chloro-6-fluorophenyl group may reduce solubility compared to less halogenated analogues, impacting bioavailability.

Commercial and Regulatory Status

The compound is listed as discontinued by suppliers like CymitQuimica , whereas derivatives like 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride remain available for research via platforms like ECHEMI . Regulatory data for analogues (e.g., safety sheets for 4-(4-methylphenyl)-1H-pyrazol-5-amine ) emphasize standard handling protocols for pyrazole amines .

Biological Activity

4-(2-chloro-6-fluorophenyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structure featuring a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

  • Molecular Formula: C₉H₇ClFN₃
  • Molecular Weight: 201.62 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with notable minimum inhibitory concentrations (MIC) reported.

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus0.22 - 0.25Bactericidal
Escherichia coli0.5Bactericidal
Candida albicans1.0Fungicidal

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can significantly reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Anticancer Properties

Preliminary studies have shown that this compound possesses anticancer activity against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in inflammatory pathways.
  • Receptor Modulation: It has been suggested that the compound could modulate androgen receptors, potentially offering therapeutic benefits in conditions like prostate cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Evaluation: A study assessed multiple pyrazole derivatives' antimicrobial efficacy, highlighting the superior activity of compounds similar to this compound against resistant strains .
  • Anti-inflammatory Effects: Research demonstrated that this compound reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity: A comparative analysis showed that the compound exhibited a strong inhibitory effect on prostate cancer cell lines, supporting its role as a lead structure for further anticancer drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-chloro-6-fluorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, hydrazine reacts with a substituted 1,3-diketone under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C to form the pyrazole core . Microwave-assisted synthesis can reduce reaction time and improve regioselectivity . Optimization studies suggest that solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants significantly affect yield (reported 45–72%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the amine-substituted pyrazole .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for fluorophenyl groups) and pyrazole NH₂ signals (δ 4.5–5.5 ppm, broad) .
  • X-ray Crystallography : Resolves substituent orientation (e.g., dihedral angles between pyrazole and aryl rings) and hydrogen-bonding networks (N–H···N/F interactions) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.6 for C₉H₇ClFN₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyrazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) may arise from substituent positioning (e.g., 2,6-difluoro vs. 4-chloro substitution) or assay conditions (cell lines, incubation time). To address this:

  • Perform comparative SAR studies using standardized assays (e.g., ATP-binding site competition assays for kinase targets) .
  • Use computational docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins (e.g., COX-2 or JAK2) and validate with mutagenesis studies .

Q. What experimental strategies optimize the compound’s selectivity for specific enzyme targets?

  • Methodological Answer :

  • Fragment-Based Drug Design : Introduce substituents (e.g., methyl or trifluoromethyl groups) to enhance steric complementarity with hydrophobic enzyme pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate selective vs. off-target interactions .
  • Kinetic Studies : Measure kcat/Km ratios under varying pH/temperature to identify optimal inhibition conditions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (target <3 for oral bioavailability) and CYP450 metabolism .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with residues like Asp104 in COX-2 .
  • DFT Calculations : Evaluate electronic effects (e.g., fluorine’s electronegativity) on reaction intermediates during metabolic oxidation .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout Models : Confirm target dependency (e.g., apoptosis assays in JAK2-knockout cell lines) .
  • Chemical Proteomics : Use activity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from lysates .
  • In Vivo PET Imaging : Radiolabel the compound (¹⁸F or ¹¹C) to track biodistribution in disease models (e.g., xenograft tumors) .

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